Cdk8-IN-6
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Overview
Description
Cdk8-IN-6 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of cyclin-dependent kinase 8 has been shown to have therapeutic potential in various cancers, making this compound a promising compound for cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cdk8-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Automation and Scale-Up: Automated systems and large-scale reactors are used to produce this compound in bulk quantities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cdk8-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
Cdk8-IN-6 has a wide range of scientific research applications, including:
Biological Studies: this compound is used to study the role of cyclin-dependent kinase 8 in transcriptional regulation and cell cycle progression.
Industrial Applications: The compound is also explored for its potential use in industrial applications, such as the development of new therapeutic agents and chemical probes.
Mechanism of Action
Cdk8-IN-6 exerts its effects by selectively inhibiting cyclin-dependent kinase 8. The mechanism of action involves:
Binding to the Active Site: this compound binds to the active site of cyclin-dependent kinase 8, preventing its interaction with cyclin C and other substrates.
Inhibition of Phosphorylation: By inhibiting cyclin-dependent kinase 8, this compound prevents the phosphorylation of key transcription factors and other proteins involved in cell cycle regulation.
Disruption of Transcriptional Regulation: The inhibition of cyclin-dependent kinase 8 leads to the disruption of transcriptional regulation, resulting in the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Cdk8-IN-6 is compared with other similar compounds to highlight its uniqueness:
Cdk8-IN-1: Another cyclin-dependent kinase 8 inhibitor with a different chemical structure but similar inhibitory activity.
Cdk8-IN-2: A compound with a similar core structure but different functional groups, resulting in varying potency and selectivity.
Uniqueness of this compound: this compound is unique due to its high selectivity for cyclin-dependent kinase 8, its potent inhibitory activity, and its ability to effectively suppress tumor growth in various cancer models .
Properties
Molecular Formula |
C26H37ClN2 |
---|---|
Molecular Weight |
413.0 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-17-(5-chloropyridin-3-yl)-N,N,10,13-tetramethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C26H37ClN2/c1-25-11-9-20(29(3)4)14-18(25)5-6-21-23-8-7-22(17-13-19(27)16-28-15-17)26(23,2)12-10-24(21)25/h7,13,15-16,18,20-21,23-24H,5-6,8-12,14H2,1-4H3/t18-,20+,21-,23-,24-,25-,26+/m0/s1 |
InChI Key |
ZLGOMJAYBOBMTQ-QHPHXHBYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C |
Origin of Product |
United States |
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